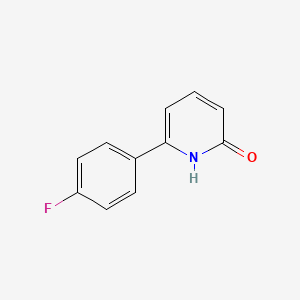

6-(4-Fluorophenyl)pyridin-2-ol

Overview

Description

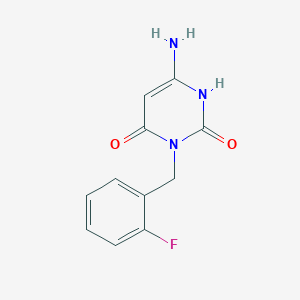

6-(4-Fluorophenyl)pyridin-2-ol is a compound with the molecular formula C11H8FNO . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . It is used as an anticonvulsant and has a role as a plant metabolite .

Molecular Structure Analysis

The molecular weight of 6-(4-Fluorophenyl)pyridin-2-ol is 189.19 . The average mass is 189.186 Da and the monoisotopic mass is 189.058990 Da .Physical And Chemical Properties Analysis

The compound is sealed in dry storage at 2-8°C . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications

Chemical Bond Activation and Catalysis

Research demonstrates the capacity of 6-(4-Fluorophenyl)pyridin-2-ol derivatives for activating both sp2 and sp3 C-H bonds. For instance, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, upon reaction with K(2)PtCl(4), undergoes cyclometalation leading to the activation of sp2 C-H bonds. This process also highlights the presence of a bifurcated agostic interaction, transitioning to activate sp3 C-H bonds, leading to a complex showcasing both sp2 and sp3 C-H bond activations. This delicate equilibrium between the two types of cyclometalations offers insights into new catalytic pathways and mechanisms (Crosby et al., 2009).

Fluorescent Sensors and Chemosensors

The structural features of 6-(4-Fluorophenyl)pyridin-2-ol and its derivatives make them suitable for developing fluorescent sensors and chemosensors. A heteroatom-containing organic fluorophore, incorporating the 6-(4-Fluorophenyl)pyridin-2-ol motif, has been shown to exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. This behavior enables its application as a fluorescent pH sensor, capable of reversible switching between emission states in response to protonation and deprotonation processes (Yang et al., 2013).

Organic Electronics and OLEDs

The electronic and photophysical properties of complexes based on 6-(4-Fluorophenyl)pyridin-2-ol derivatives have been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Novel diiridium complexes with bridging pyrazolates, incorporating 6-(4-Fluorophenyl)pyridin-2-ol units, have been developed. These complexes demonstrate high stability, near-unity emission quantum efficiency, and volatility suitable for OLED fabrication via vacuum thermal deposition. Their application in OLEDs has resulted in devices with superior performance, highlighting the potential of these materials in advancing display and lighting technologies (Liao et al., 2018).

Molecular Probes and Imaging

Pyridine-based fluorophores, including those derived from 6-(4-Fluorophenyl)pyridin-2-ol, have been synthesized for use as molecular probes capable of high selectivity and sensitivity for metal ions like Fe3+/Fe2+. These probes have been successfully applied in imaging applications, demonstrating their utility in biological and chemical sensing contexts (Maity et al., 2018).

Safety and Hazards

6-(4-Fluorophenyl)pyridin-2-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

- Pyrimidine derivatives, including pyridine-based compounds, have been associated with diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory effects .

Biochemical Pathways

Pharmacokinetics (ADME)

- Information on absorption is not available for this compound. The volume of distribution and protein binding properties remain unspecified . Details regarding metabolism and excretion are lacking. The compound’s ADME properties impact its bioavailability, but specific data are not provided.

properties

IUPAC Name |

6-(4-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTZYSZHJGUSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671739 | |

| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)pyridin-2-ol | |

CAS RN |

1111111-04-6 | |

| Record name | 6-(4-Fluorophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111111-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1520123.png)